Melting Point Elevation of >140 °C Relative to the 4-Deshydroxy Parent Ligand Confirms Stronger Intermolecular Hydrogen Bonding and Higher Crystallinity
The target compound exhibits an experimentally determined melting point of 282 °C, which is approximately 130–149 °C higher than the melting point of the 4-deshydroxy parent ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine (Mebip; CAS 112362-30-8), reported as 133 °C by CookeChem and predicted as 253 °C by MPBPWIN estimation . This substantial elevation is attributable to the 4-OH group acting as a hydrogen-bond donor (HBD count = 1 vs. 0 for Mebip), which enables strong intermolecular O–H···N hydrogen-bond networks in the solid state that are absent in the parent compound .
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 282 °C |
| Comparator Or Baseline | 2,6-Bis(1-methylbenzimidazol-2-yl)pyridine (Mebip, CAS 112362-30-8): 133 °C (experimental, CookeChem); 252.96 °C (MPBPWIN predicted) |
| Quantified Difference | ΔTₘ = +149 °C (vs. experimental) or +29 °C (vs. predicted) |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; ambient pressure |
Why This Matters
A melting point above 280 °C indicates superior thermal robustness for high-temperature processing, storage without refrigeration, and applications in metallo-supramolecular polymer networks where thermal stability of the ligand is critical during metal-coordination steps.
